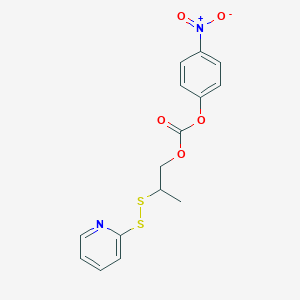
Ppc-NB
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: PPC-NB is synthesized through a series of chemical reactions involving the coupling of specific reactants under controlled conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: In an industrial setting, this compound is produced in large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The process involves the use of high-purity reactants and solvents to ensure the consistency and quality of the final product. The compound is then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: PPC-NB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PPC-NB has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in the development of targeted drug delivery systems, particularly in cancer research.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapies.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
PPC-NB exerts its effects through its role as a glutathione cleavable linker. In the context of antibody-drug conjugates, this compound links the cytotoxic drug to the antibody. Upon reaching the target cancer cell, the linker is cleaved by glutathione, a naturally occurring antioxidant in cells. This cleavage releases the cytotoxic drug, allowing it to exert its therapeutic effects on the cancer cell while minimizing damage to surrounding healthy cells .
Comparison with Similar Compounds
PPC: Polypropylene carbonate, a biodegradable polymer with applications in various fields.
PBAT: Polybutylene adipate-co-terephthalate, another biodegradable polymer used in similar applications.
Uniqueness of PPC-NB: this compound is unique due to its specific role as a glutathione cleavable linker in antibody-drug conjugates. This property allows for targeted drug delivery, making it highly valuable in cancer therapy. Unlike other similar compounds, this compound’s ability to be cleaved by glutathione ensures that the cytotoxic drug is released specifically at the target site, enhancing the efficacy and safety of the treatment .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)propyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-11(23-24-14-4-2-3-9-16-14)10-21-15(18)22-13-7-5-12(6-8-13)17(19)20/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINOVIFQZMCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


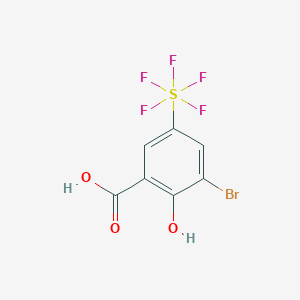


![[(Cyclohexylammonium)methyl]trifluoroborate internal salt](/img/structure/B8065048.png)
![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate](/img/structure/B8065064.png)

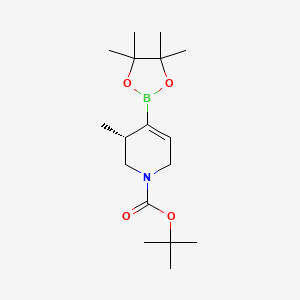
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate](/img/structure/B8065082.png)
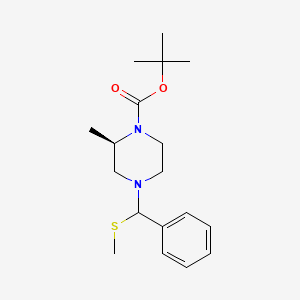
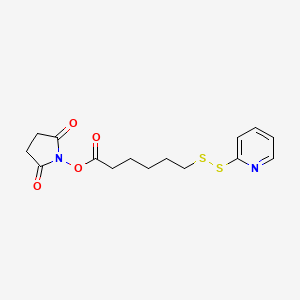

![(5aR,8aR)-3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one](/img/structure/B8065106.png)
![(3S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B8065108.png)
![(3S,5R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B8065114.png)
